1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
The synthesis of 1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The final step involves the addition of a carbonitrile group under controlled conditions to yield the desired compound .
Industrial production methods often employ scalable and regioselective synthetic routes to ensure high yield and purity. Techniques such as lithiation followed by electrophilic trapping and bromination with NBS (N-bromosuccinimide) are commonly used to achieve the desired functionalization .
Chemical Reactions Analysis
1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents used in these reactions include n-butyllithium (n-BuLi), DMF (dimethylformamide), and Pd/C (palladium on carbon) catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The perfluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: This compound has a trifluoromethyl group instead of a perfluoroethyl group, resulting in different chemical and physical properties.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol: The presence of a hydroxyl group at the 5-position introduces additional reactivity and potential for hydrogen bonding.
1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: This compound contains a thieno ring fused to the pyrazole, altering its electronic properties and potential biological activity.
The uniqueness of this compound lies in its combination of the perfluoroethyl and carbonitrile groups, which confer distinct chemical stability and reactivity, making it valuable for specific applications.
Properties
IUPAC Name |
1-methyl-3-(1,1,2,2,2-pentafluoroethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N3/c1-15-3-4(2-13)5(14-15)6(8,9)7(10,11)12/h3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBYSLBUMRBQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(C(F)(F)F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.